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molecular formula C7H15ClO3 B1606143 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane CAS No. 52995-76-3

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Cat. No. B1606143
M. Wt: 182.64 g/mol
InChI Key: WODLURYTHKQUET-UHFFFAOYSA-N
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Patent
US05670491

Procedure details

19.02 g (0.116 mol) of triethylene glycol monomethyl ether and 21 ml (20.54 g=0.26 mol) of pyridine in 110 ml of benzene are heated to reflux, and 19 ml (31 g=0.26 mol) of thionyl chloride are added dropwise thereto. The mixture is boiled under reflux for a further 20 hours. When the reaction solution has cooled, a mixture consisting of 5 ml of concentrated hydrochloric acid and 20 ml of water is added thereto, with stirring. The organic phase is separated off and washed repeatedly with water and brine. The solvent is extensively distilled off using a Vigreux column and the residue is purified on silica gel in hexane/ethyl acetate (4:1). The product-containing fractions are concentrated and the residue is distilled, yielding 3,6,9-trioxadecyl chloride (J. Am. Chem. Soc. 89, 7017 (1967)); b.p. 76° C./2 mbar, NMR (CDCl3): 3.8-3.5 (m, 12H); 3.37 (s,3H).
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10]O.N1C=CC=CC=1.S(Cl)([Cl:20])=O.Cl>C1C=CC=CC=1.O>[CH2:10]([Cl:20])[CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1]

Inputs

Step One
Name
Quantity
19.02 g
Type
reactant
Smiles
COCCOCCOCCO
Name
Quantity
21 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
110 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction solution has cooled
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed repeatedly with water and brine
DISTILLATION
Type
DISTILLATION
Details
The solvent is extensively distilled off
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel in hexane/ethyl acetate (4:1)
CONCENTRATION
Type
CONCENTRATION
Details
The product-containing fractions are concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(COCCOCCOC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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